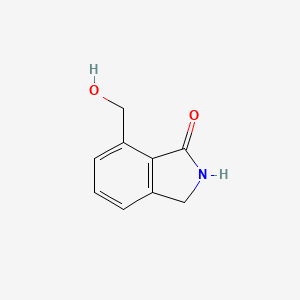

7-(Hydroxymethyl)isoindolin-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBCBGBDGIYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CO)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696314 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-07-3 | |

| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations into the Formation and Transformations of 7 Hydroxymethyl Isoindolin 1 One

Elucidation of Reaction Pathways in Transition Metal-Catalyzed Isoindolinone Syntheses

Transition metal catalysis provides a powerful tool for the construction of complex molecular architectures, and the synthesis of isoindolinones is no exception. nih.govresearchgate.net These catalysts, primarily those based on rhodium, ruthenium, and palladium, facilitate the formation of the isoindolinone scaffold through various C-H activation and cyclization strategies. nih.govnih.govresearchgate.netnih.gov

Detailed Probing of C-H Activation Mechanisms and Metal-Ligand Interplay

A common strategy in the synthesis of isoindolinones is the transition metal-catalyzed C-H activation of a suitable precursor, such as a benzamide (B126) derivative. nih.govnih.gov The mechanism of this C-H activation is a key area of investigation. For instance, in rhodium(III)-catalyzed syntheses, the reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway. The specific ligand environment around the metal center plays a crucial role in the efficiency and selectivity of this process. researchgate.net

Several studies have highlighted the importance of directing groups on the benzamide substrate. nih.gov These groups coordinate to the metal center, positioning it for a regioselective C-H activation at the ortho-position of the benzene (B151609) ring. Common directing groups include N-alkoxyamides and N-pivaloyloxy amides. researchgate.netresearchgate.net

| Catalyst System | Substrate | Key Mechanistic Feature | Product Type |

| [{RhCl2Cp*}2]/Cu(OAc)2 | N-Benzoylsulfonamide and Olefins | C-H activation/annulation | 3-Monosubstituted and 3,3-disubstituted isoindolinones nih.gov |

| Ru(II)/1,2-oxazetidines | Benzoic acids | C-H activation/β-carbon elimination/intramolecular cyclization | Structurally diverse isoindolinones nih.govorganic-chemistry.org |

| Chiral CpRhIII/MeOH | N-methoxy benzamides and α,α-difluoromethylene alkynes | C-H activation/anti β-F elimination | Alkynyl isoindolinones researchgate.net |

| Chiral CpRhIII/ⁱPrCN | N-methoxy benzamides and α,α-difluoromethylene alkynes | C-H activation/protonation | Monofluoroalkenyl isoindolinones researchgate.net |

Identification and Characterization of Key Reaction Intermediates (e.g., Ru-imine, chiral allene (B1206475), alkenyl rhodium species)

The elucidation of reaction mechanisms often relies on the identification and characterization of transient intermediates. In ruthenium-catalyzed isoindolinone syntheses, the formation of a five-membered ruthenacycle intermediate via C-H activation is a proposed key step. rsc.org Subsequent insertion of an alkene or alkyne into the ruthenium-carbon bond leads to the expansion of the metallacycle, which then undergoes reductive elimination to furnish the isoindolinone product. rsc.org In some cases, a Ru-imine intermediate has been implicated in the catalytic cycle. rsc.org

In rhodium-catalyzed asymmetric syntheses, the formation of chiral allene and alkenyl rhodium species as reaction intermediates has been revealed through mechanistic studies. researchgate.net The solvent has been shown to play a critical role in determining the fate of these intermediates. For example, in the reaction of N-methoxy benzamides with α,α-difluoromethylene alkynes, an E-configured alkenyl rhodium species is formed. In methanol (B129727), this intermediate undergoes an unusual anti β-F elimination to yield an alkynyl isoindolinone. researchgate.net In contrast, in isobutyronitrile (B166230) (ⁱPrCN), the same intermediate is protonated to form a Z-configured monofluoroalkene. researchgate.net

Mechanisms of Intramolecular Cyclization and Lactamization Processes

The final step in many isoindolinone syntheses is an intramolecular cyclization and lactamization. chim.it This can occur through various pathways depending on the specific substrates and reaction conditions.

In one common approach, a tandem conjugate addition/lactamization sequence is employed. chim.it For instance, the reaction of an amine with an unsaturated benzyl (B1604629) ester can lead to the formation of the isoindolinone ring. chim.it Another strategy involves the intramolecular cyclization of pyridinylbenzoic acids, a process that has been investigated through DFT calculations. rsc.org

Palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides provides a direct route to isoindolinones. nih.gov A plausible mechanism for this transformation involves the oxidative addition of the N-H bond to the palladium catalyst, followed by intramolecular C-H activation at the benzylic position and reductive elimination of H₂ gas. nih.gov

Cascade reactions offer an efficient means of constructing complex molecules in a single operation. nih.gov An asymmetric cascade aza-Henry/lactamization reaction has been developed for the synthesis of 3-(nitromethyl)isoindolin-1-ones. nih.gov This reaction proceeds through the in situ formation of an imine, which then undergoes a highly enantioselective aza-Henry reaction, followed by intramolecular lactamization. nih.gov

Photogenerated N-amidyl radicals have also been utilized in intramolecular cascade cyclizations to construct novel isoindolinone-fused oxazinanes. rsc.org This method proceeds under mild conditions and offers a concise route to structurally complex heterocyclic systems. rsc.org

Influence of Reaction Conditions on Pathway Selectivity and Efficiency

Analysis of Solvent Effects on Reaction Mechanisms

The solvent can influence a reaction in several ways, including by stabilizing or destabilizing reactants, intermediates, and transition states. wikipedia.org In the context of isoindolinone synthesis, solvent polarity can play a significant role. For example, in the rhodium-catalyzed asymmetric synthesis of alkynyl and monofluoroalkenyl isoindolinones, the choice of solvent dictates the product outcome. researchgate.net As mentioned previously, methanol favors the formation of the alkynyl isoindolinone, while isobutyronitrile leads to the monofluoroalkenyl isoindolinone. researchgate.net This solvent-dependent product formation is attributed to the different reaction pathways followed by the key alkenyl rhodium intermediate in each solvent. researchgate.net

Role of Additives and Bases in Directing Chemical Transformations

Additives and bases are frequently employed in transition metal-catalyzed reactions to enhance efficiency and control selectivity. In rhodium-catalyzed C-H activation reactions for isoindolinone synthesis, a copper salt, such as copper(II) acetate (B1210297), is often used as an oxidant to regenerate the active rhodium catalyst. nih.gov

In some cases, additives can play a more direct role in the catalytic cycle. For instance, in the rhodium-catalyzed asymmetric synthesis of isoindolinones, achieving high enantioselectivity often requires the use of specific additives in superstoichiometric amounts. nih.gov However, the development of catalyst systems that operate efficiently without such additives is an ongoing area of research. nih.gov

Bases are also crucial components of many isoindolinone syntheses. In the asymmetric cascade aza-Henry/lactamization reaction, an inorganic base like potassium carbonate is necessary to promote the in situ formation of the imine intermediate. nih.gov The choice of base can be critical; stronger bases like potassium hydroxide (B78521) were found to cause decomposition of the starting materials in this particular reaction. nih.gov In some palladium-catalyzed C-H cyclizations, a catalytic amount of a base is sufficient to promote the reaction. nih.gov

Investigation of Radical and Carbocationic Pathways

The formation of the isoindolin-1-one (B1195906) scaffold can proceed through various mechanistic routes, and the involvement of radical and carbocationic intermediates has been proposed in several synthetic strategies.

One-pot syntheses of isoindolin-1-ones from o-phthalaldehyde (B127526) and primary amines or nitroarenes have been reported. clockss.org In the case of indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde, a proposed mechanism involves the in situ formation of an aniline (B41778) intermediate. This is followed by a series of condensation and cyclization steps. clockss.org While the primary mechanism is described as a heterocyclization, the reaction conditions could potentially facilitate side reactions involving radical species, although this is not the primary proposed pathway. clockss.org

Transition metal-catalyzed reactions represent another major avenue for isoindolinone synthesis. researchgate.net These reactions often involve complex catalytic cycles with various intermediates. For instance, palladium-catalyzed methodologies can proceed through mechanisms that are distinct from those of other transition metals like nickel. researchgate.net While not explicitly detailing pathways for 7-(hydroxymethyl)isoindolin-1-one, the diversity of these catalytic systems suggests that both radical and charged intermediates could play a role depending on the specific catalyst and reaction conditions employed.

The synthesis of related isoindole natural products has also shed light on potential mechanistic pathways. For example, the synthesis of isoindolinone moieties within larger natural product frameworks has been achieved through intramolecular Diels-Alder reactions and one-pot cross-coupling/aldol condensation cascades. beilstein-journals.org These complex transformations can involve a series of charged or radical intermediates leading to the final product.

Furthermore, the synthesis of isoindolin-1-ones via the photodecarboxylative addition of carboxylates to phthalimides explicitly involves a photo-induced electron transfer process, which generates radical intermediates. researchgate.netjcu.edu.au Although not specific to the 7-hydroxymethyl derivative, this demonstrates the viability of radical pathways in the formation of the isoindolinone ring system.

While direct evidence and detailed studies on radical and carbocationic pathways specifically for the formation of this compound are not extensively documented in the literature, the general synthetic methodologies for the isoindolin-1-one core provide a basis for postulating their potential involvement.

Kinetic and Thermodynamic Studies of Hydroxymethylation Reactions

The introduction of a hydroxymethyl group onto the isoindolinone core is a key transformation in the synthesis of this compound. Understanding the kinetics and thermodynamics of this hydroxymethylation reaction is crucial for optimizing reaction conditions and yields.

The hydroxymethylation of aromatic compounds, in general, can be influenced by various factors. For instance, the hydroxymethylation of drug and lead compounds is a strategy employed to enhance pharmacodynamic and pharmacokinetic properties. nih.gov The formation of hydroxymethyl derivatives can occur as an intermediate step in reactions like the Mannich reaction. nih.gov

The stability of N-hydroxymethylated compounds has been studied under physiological conditions, with some derivatives showing complete stability in buffer solutions, while others exhibit degradation depending on enzyme concentrations. nih.gov This highlights the importance of the molecular environment on the stability of the hydroxymethyl group.

In the context of isoindolin-1-one synthesis, the transformation of lactones to lactams is a relevant process. The base-induced N-selective cyclization of o-hydroxymethylbenzamides, which are precursors to isoindolin-1-ones, proceeds under mild conditions. lookchem.com The selectivity of this reaction can be explained by the Hard and Soft Acids and Bases (HSAB) theory, where a soft electrophile preferentially reacts with the softer nitrogen atom over the harder oxygen atom. lookchem.com This provides insight into the thermodynamic favorability of certain reaction pathways.

Synthetic Transformations and Derivatization Strategies for 7 Hydroxymethyl Isoindolin 1 One

Chemical Modifications of the Hydroxymethyl Group at C-7

The primary alcohol at the C-7 position of the isoindolinone ring serves as a key handle for a variety of functional group interconversions, including oxidation, esterification, etherification, and substitution.

Oxidation Reactions to Carbonyls and Carboxylic Acids

The selective oxidation of the primary benzylic alcohol in 7-(hydroxymethyl)isoindolin-1-one can yield either the corresponding aldehyde, 7-formylisoindolin-1-one, or the carboxylic acid, 1-oxoisoindoline-7-carboxylic acid. The choice of oxidant and reaction conditions is crucial to control the oxidation state of the product.

For the partial oxidation to the aldehyde, mild and selective reagents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of allylic and benzylic alcohols. commonorganicchemistry.commychemblog.com This reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at room temperature. commonorganicchemistry.commychemblog.com Other modern, greener methods, such as photochemical aerobic oxidation using catalysts like Eosin Y, also offer high selectivity for benzylic alcohols. organic-chemistry.org These methods often exhibit broad functional group tolerance, making them suitable for complex molecules. organic-chemistry.orgnih.gov

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. While direct oxidation from the alcohol is possible, a two-step process involving the aldehyde intermediate is common. However, direct conversion using potent reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) could be employed, though chemoselectivity might be a challenge.

Table 1: Representative Oxidation Methods for Benzylic Alcohols

| Product | Reagent(s) | Typical Conditions | Selectivity |

|---|---|---|---|

| Aldehyde | Manganese Dioxide (MnO₂) | DCM or CHCl₃, Room Temperature | High for benzylic alcohols commonorganicchemistry.commychemblog.com |

| Aldehyde | Eosin Y, O₂ | Blue LED irradiation | High for benzylic alcohols organic-chemistry.org |

| Aldehyde | CuI/TEMPO/DMAP | O₂ balloon, CH₃CN, Room Temperature | High for benzyl (B1604629) and propargyl alcohols nih.gov |

Esterification and Etherification of the Hydroxyl Functionality

The hydroxyl group can be readily converted into esters and ethers, modifying the polarity, solubility, and steric profile of the molecule.

Esterification is commonly achieved through reaction with carboxylic acids or their activated derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a standard method. researchgate.net To drive the equilibrium towards the ester product, the water byproduct is often removed, for example, by using a Dean-Stark apparatus. google.com Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Etherification can be accomplished through several routes. The Williamson ether synthesis, a robust and widely used method, involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which is then reacted with an alkyl halide. Another approach is the acid-catalyzed dehydration of an alcohol, though this is more effective for producing symmetrical ethers and can be complicated by elimination reactions at higher temperatures. beilstein-journals.org For producing methyl ethers, specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) can selectively etherify benzylic alcohols. organic-chemistry.org

Nucleophilic Substitution and Elimination Reactions at the Hydroxymethyl Position

To enable nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. A common strategy is the transformation of the alcohol into a halide or a sulfonate ester.

Conversion to a benzylic chloride, such as 7-(chloromethyl)isoindolin-1-one, can be achieved using reagents like thionyl chloride (SOCl₂), often in the presence of a base like pyridine. askfilo.commasterorganicchemistry.comunacademy.com This transformation provides a reactive electrophile. The resulting benzylic chloride is susceptible to Sₙ2 attack by a wide range of nucleophiles (e.g., cyanides, azides, amines, thiolates), allowing for the introduction of diverse functional groups at the C-7 methyl position.

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. These sulfonate esters are excellent leaving groups and readily undergo substitution reactions.

Elimination reactions are less common for this substrate but could potentially be induced under strong basic conditions if the C-7 methyl position bears a suitable leaving group, which would lead to the formation of an exocyclic methylene (B1212753) group.

Functionalization at Other Positions of the Isoindolinone Scaffold

Beyond the C-7 side chain, the isoindolinone core itself offers opportunities for derivatization, primarily at the lactam nitrogen (N-2) and the C-3 position.

Modifications at the Lactam Nitrogen (N-2)

The nitrogen atom of the lactam is a key site for introducing substituents, which can significantly influence the molecule's biological activity and physical properties. N-alkylation is a common modification. This can be achieved by deprotonating the lactam nitrogen with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide. clockss.org

A notable challenge when working with this compound is the presence of the C-7 hydroxyl group, which is also nucleophilic and acidic. Under certain N-alkylation conditions, competitive O-alkylation can occur. Therefore, a protecting group strategy may be necessary, where the C-7 hydroxyl group is temporarily masked (e.g., as a silyl (B83357) ether or benzyl ether) before N-alkylation and subsequently deprotected. google.com

Alternatively, "borrowing hydrogen" methodologies catalyzed by transition metals like iridium or iron offer a greener approach, allowing for the N-alkylation of N-heterocycles using alcohols as the alkylating agents. nih.govorganic-chemistry.org The selectivity of these reactions (N- vs. O-alkylation) would need to be carefully evaluated for a substrate containing a free hydroxyl group.

Introduction of Substituents at the C-3 Position

The C-3 position of the isoindolinone scaffold is another key site for functionalization, leading to derivatives with varying complexity and stereochemistry. organic-chemistry.orgnih.gov A powerful strategy for introducing substituents at this position involves the generation of an N-acyliminium ion intermediate. mmu.ac.uk

This is typically accomplished by starting with a 3-hydroxyisoindolinone, which can be formed via methods such as the reduction of the corresponding phthalimide (B116566). organic-chemistry.org In the presence of a Lewis or Brønsted acid, the 3-hydroxy group is eliminated to form a highly reactive N-acyliminium ion. This electrophilic species can then be trapped by a wide variety of nucleophiles, including organometallic reagents, enolates, indoles, and other electron-rich species, to install a new substituent at the C-3 position. mmu.ac.uk

For a substrate like this compound, this would likely involve a multi-step sequence:

Protection of the C-7 hydroxymethyl group.

Introduction of a hydroxyl group at C-3.

Generation of the N-acyliminium ion and trapping with a chosen nucleophile.

Deprotection of the C-7 hydroxyl group.

This pathway allows for the controlled and systematic construction of highly substituted isoindolinone derivatives.

Table 2: General Strategies for C-3 Functionalization

| Intermediate | Generation Method | Trapping Nucleophiles | Resulting Structure |

|---|---|---|---|

| N-Acyliminium Ion | Acid-catalyzed dehydration of 3-hydroxyisoindolinone mmu.ac.uk | Arenes, Alkenes, Alkynes, Organometallics, Cyanide | 3-Substituted Isoindolinone |

| C-3 Anion | Deprotonation (e.g., with LDA) of an N-protected isoindolinone | Aldehydes, Ketones, Alkyl Halides | 3-Substituted Isoindolinone |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The reactivity of the benzene ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the electronic effects of the two substituents: the lactam ring and the hydroxymethyl group. The lactam acts as a deactivating group due to the electron-withdrawing nature of the carbonyl, while the hydroxymethyl group is generally considered a weak activating group. The interplay of these effects, along with the fused ring system, dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS)

While specific studies on the direct electrophilic aromatic substitution of this compound are not extensively documented, the expected reactivity can be inferred from the nature of its substituents. The isoindolin-1-one (B1195906) core is an electron-deficient system, which generally makes electrophilic substitution challenging. The amide functionality within the lactam ring deactivates the aromatic ring towards electrophilic attack.

However, should a reaction occur, the directing effects of the substituents would determine the position of the incoming electrophile. The amide group is an ortho, para-director, while the hydroxymethyl group is also an ortho, para-director. In the case of this compound, the positions ortho and para to the amide are positions 4, 6, and the fused position. The positions ortho and para to the hydroxymethyl group are positions 6 and 4, respectively. Therefore, electrophilic substitution would be most likely to occur at the C-4 or C-6 positions, which are activated by both groups.

It is important to note that many synthetic strategies introduce substituents on the benzene ring at an earlier stage, for instance, by using a substituted phthalic anhydride or a substituted benzamide (B126) as a starting material, rather than by direct substitution on the isoindolin-1-one core. beilstein-journals.orgnih.gov

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution on the benzene ring of this compound is also not widely reported. Generally, SNAr reactions require the presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to a good leaving group (like a halogen). nih.gov

In the absence of such activation, direct nucleophilic displacement of a hydrogen atom is not feasible. For SNAr to occur on the benzene ring of this scaffold, a derivative bearing a suitable leaving group, such as a halogen, at one of the ring positions would be necessary. For example, if a halogen were present at the C-4 or C-6 position, it could potentially be displaced by a strong nucleophile, although the reaction would likely require harsh conditions due to the lack of strong activation.

A more common approach to functionalize the isoindolin-1-one ring with nucleophiles involves the generation of an organometallic intermediate, such as through lithiation, followed by reaction with an electrophile. beilstein-journals.orgrsc.orgsemanticscholar.org This inverse-polarity strategy circumvents the need for direct nucleophilic substitution on the electron-rich aromatic ring.

Synthesis of Fused Heterocyclic Systems from this compound Scaffolds

The this compound scaffold, with its inherent functionalities, presents a valuable starting point for the construction of more complex, fused heterocyclic systems. The lactam carbonyl, the N-H group, and the hydroxymethyl group can all participate in cyclization reactions to form new rings.

While specific examples starting from this compound are sparse in the literature, general methodologies for the elaboration of the isoindolin-1-one core into fused systems can be applied. These strategies often involve the condensation of the lactam with various reagents or intramolecular cyclization of suitably functionalized derivatives.

One potential strategy involves the reaction of the lactam carbonyl with a binucleophilic reagent. For instance, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of a fused pyrazole (B372694) or pyridazinone ring. Similarly, reaction with hydroxylamine (B1172632) could yield a fused isoxazole (B147169) system.

Another approach would be to first modify the hydroxymethyl group. Oxidation to an aldehyde would provide an electrophilic center that could participate in an intramolecular cyclization with a nucleophile introduced at the N-2 position of the lactam.

Furthermore, the isoindolin-1-one nitrogen can be alkylated with a group containing a reactive functionality, which can then undergo an intramolecular reaction. For example, alkylation with a haloalkene followed by an intramolecular Heck reaction could lead to the formation of a fused piperidine (B6355638) or pyrrolidine (B122466) ring.

Recent research has demonstrated the synthesis of spiro-fused heterocyclic compounds containing the isoindolinone moiety through organocatalytic enantioselective (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols. rsc.org This highlights the utility of isoindolinone derivatives in constructing complex polycyclic systems. Another study reports the synthesis of cinnoline (B1195905) and 1,2,4-[e]-benzotriazine derivatives from 3-substituted isoindolin-1-ones through intramolecular cyclization. nih.gov

The table below summarizes potential fused heterocyclic systems that could be synthesized from this compound derivatives based on established synthetic methodologies for the isoindolin-1-one core.

| Starting Material Derivative | Reagent/Reaction Condition | Fused Heterocyclic System |

| This compound | Hydrazine | Fused Pyrazole |

| This compound | Hydroxylamine | Fused Isoxazole |

| 2-Alkyl-7-(hydroxymethyl)isoindolin-1-one | Intramolecular Condensation | Fused Piperidine/Pyrrolidine |

| 7-Formylisoindolin-1-one | N-Substituted Nucleophile | Various Fused Systems |

Computational and Theoretical Chemistry Studies of 7 Hydroxymethyl Isoindolin 1 One

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure of 7-(hydroxymethyl)isoindolin-1-one, which in turn governs its reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, alongside Density Functional Theory (DFT), are employed to model the molecule's electronic landscape. These calculations can predict various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The analysis of the frontier molecular orbitals is particularly crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms, while the LUMO is often centered on the carbonyl group and the aromatic ring.

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, and softness, offer a quantitative measure of the molecule's reactivity. The electrostatic potential map provides a visual representation of the electron distribution, highlighting electrophilic and nucleophilic sites. In this compound, the oxygen of the carbonyl group and the hydroxyl group are regions of high electron density (nucleophilic sites), while the carbonyl carbon and the protons of the hydroxymethyl group and the amine are electron-deficient (electrophilic sites).

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.8 D | Measure of the molecule's overall polarity |

| Electron Affinity | 1.1 eV | Energy released when an electron is added |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and representative of what would be obtained from quantum chemical calculations.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions involving complex organic molecules like this compound. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its kinetics and thermodynamics.

For instance, DFT studies can elucidate the mechanism of reactions involving the hydroxymethyl group, such as oxidation to the corresponding aldehyde or carboxylic acid, or its conversion to other functional groups. The calculations can determine the activation energies for different proposed mechanisms, thereby identifying the most favorable reaction pathway. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

In a hypothetical study of the esterification of this compound with acetic acid, DFT could be used to compare a direct esterification pathway with a mechanism involving a tetrahedral intermediate. The calculated energies of the transition states for each step would reveal the rate-determining step of the reaction. Furthermore, the influence of catalysts, such as an acid or a base, on the activation energies can be modeled to understand their role in accelerating the reaction. A recent study on a library of isoindolin-1-ones highlighted the use of DFT to assess the reactivity of lead compounds, which is crucial for understanding their biological activity. nih.gov

Table 2: Illustrative DFT Data for a Hypothetical Reaction of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Initial energy of separated reactants |

| 2 | Transition State 1 | +15.2 | Energy barrier for the formation of the intermediate |

| 3 | Intermediate | -5.7 | A stable species along the reaction pathway |

| 4 | Transition State 2 | +12.8 | Energy barrier for the conversion of the intermediate to products |

| 5 | Products | -10.3 | Final energy of the reaction products |

Note: This table provides a conceptual example of the type of data generated from DFT studies of a reaction mechanism.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not rigid. The molecule can adopt various conformations due to the rotation around single bonds, primarily the C-C and C-O bonds of the hydroxymethyl substituent. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies and populations. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods.

The orientation of the hydroxymethyl group relative to the isoindolinone ring system can significantly influence the molecule's properties, including its ability to interact with biological targets. The presence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen or the nitrogen atom of the lactam can stabilize certain conformations.

Stereochemical predictions become important when chiral centers are introduced into the molecule or when the molecule interacts with a chiral environment. While this compound itself is achiral, its derivatives can be chiral. Computational methods can be used to predict the preferred stereochemical outcome of reactions that introduce chirality, or to study the differential interactions of enantiomers with a chiral receptor.

Table 3: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Feature |

| 1 | 60° (gauche) | 0.0 | Potential for intramolecular H-bonding to the lactam nitrogen |

| 2 | 180° (anti) | +0.8 | Extended conformation, sterically less hindered |

| 3 | -60° (gauche) | +0.2 | Potential for intramolecular H-bonding to the carbonyl oxygen |

Note: The data in this table is hypothetical and serves to illustrate the output of a conformational analysis.

In Silico Design Principles for Novel this compound Derivatives

The core structure of this compound serves as a valuable scaffold for the in silico design of novel derivatives with potentially enhanced or new biological activities. Computational chemistry plays a pivotal role in this design process by predicting the properties of virtual compounds before their synthesis, thereby saving time and resources.

The design principles often focus on modifying the existing functional groups or introducing new ones at specific positions on the isoindolinone ring. For example, the hydroxymethyl group at the 7-position is a prime site for modification. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether or an amine, leading to a diverse library of new compounds. Cheminformatics studies on isoindolin-1-ones have shown that the introduction of halogen and electron-withdrawing substituents can influence their anticancer activity. nih.gov

Structure-based drug design is a powerful in silico approach where the three-dimensional structure of a biological target (e.g., an enzyme or a receptor) is known. Novel derivatives of this compound can be designed to fit into the active site of the target with high affinity and selectivity. Molecular docking simulations are used to predict the binding mode and affinity of the designed compounds. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of derivatives with their biological activity, guiding the design of more potent compounds. The development of novel substituted isoindolin-1-one (B1195906) derivatives as potential positive allosteric modulators for metabotropic glutamate (B1630785) receptors highlights the potential of this scaffold in drug discovery. nih.gov

Table 4: Potential Modifications of this compound for In Silico Design

| Modification Site | Proposed Modification | Desired Property Change | Rationale |

| 7-Hydroxymethyl Group | Oxidation to Carboxylic Acid | Increased polarity, H-bond donor/acceptor | Enhance solubility and potential for new interactions |

| N-atom of Lactam | Alkylation/Arylation | Modulate lipophilicity and steric bulk | Explore new binding pockets and improve metabolic stability |

| Aromatic Ring | Halogenation | Alter electronic properties and metabolic stability | Enhance binding affinity through halogen bonding |

| Aromatic Ring | Introduction of a nitro group | Increase electron-withdrawing character | Potentially enhance reactivity or specific interactions |

Advanced Analytical Characterization Techniques in the Research of 7 Hydroxymethyl Isoindolin 1 One

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and assessing the purity of 7-(Hydroxymethyl)isoindolin-1-one.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, HMBC) for Definitive Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for the complete structural assignment of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments provides a detailed picture of the molecule's connectivity.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the isoindolinone core typically appear as multiplets in the downfield region, while the methylene (B1212753) protons of the hydroxymethyl group and the isoindolinone ring resonate at distinct chemical shifts. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. bas.bg Distinct signals are observed for the carbonyl carbon of the lactam, the aromatic carbons, the methylene carbon of the hydroxymethyl group, and the methylene carbon of the isoindolinone ring. bas.bg The chemical shifts of these carbons are indicative of their electronic environment.

Heteronuclear Single Quantum Coherence (HSQC) : This 2D NMR technique establishes the direct one-bond correlations between protons and their attached carbons. HSQC spectra are crucial for unambiguously assigning the proton and carbon signals of the methylene groups and the aromatic C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is instrumental in piecing together the molecular structure by showing connections between different functional groups. For instance, correlations from the methylene protons of the hydroxymethyl group to the aromatic carbons confirm its position on the benzene (B151609) ring. Similarly, correlations from the N-H proton to adjacent carbons help to confirm the isoindolinone ring structure. Some studies have utilized HMBC to show correlations between hydroxyl protons and neighboring carbons. researchgate.net

A detailed analysis of these NMR data allows for the definitive assignment of all proton and carbon signals, confirming the structure of this compound.

Table 1: Representative NMR Data for Isoindolin-1-one (B1195906) Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.93 | d | 7.3 |

| ¹H | 7.81 | dd | 11.4, 1.8 |

| ¹H | 7.64–7.58 | m | |

| ¹H | 7.55–7.49 | m | |

| ¹H | 4.85 | s | |

| ¹³C | 167.59 | ||

| ¹³C | 141.07 | ||

| ¹³C | 132.92 | ||

| ¹³C | 128.52 | ||

| ¹³C | 50.64 |

Note: This table shows representative data for a substituted isoindolin-1-one and not specifically for this compound, as detailed public data for the target compound is limited. The data illustrates the typical ranges and patterns observed for this class of compounds. clockss.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound.

Molecular Formula Determination : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₉H₉NO₂. chemwhat.com This is achieved by comparing the experimentally measured mass to the calculated exact mass of the proposed formula.

Fragmentation Analysis : In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information that corroborates the proposed structure. researchgate.net For this compound, characteristic fragmentation patterns would include the loss of the hydroxymethyl group, water, and cleavage of the lactam ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the γ-lactam. researchgate.net The N-H stretching vibration of the amide will appear as a peak around 3200-3300 cm⁻¹. The O-H stretching of the alcohol functional group will be observed as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic and methylene groups will be seen around 2850-3100 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The aromatic ring vibrations typically give rise to strong signals in the Raman spectrum, which can be useful for confirming the presence of the benzene ring.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide | N-H stretch | 3200-3300 |

| Alcohol | O-H stretch (broad) | 3200-3600 |

| Aromatic/Alkyl | C-H stretch | 2850-3100 |

| Lactam | C=O stretch | 1670-1700 |

| Aromatic | C=C stretch | 1450-1600 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl group. The exact position and intensity of these bands are influenced by the solvent polarity.

Fluorescence Spectroscopy : Some isoindolinone derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The fluorescence properties, including the emission wavelength and quantum yield, can be sensitive to the molecular environment and can be used to probe interactions with other molecules or changes in the local environment. For instance, a related compound, 7-hydroxy-3-methyleneisoindolin-1-one, exhibits dual emission and its fluorescence is dependent on the dielectric constant of the solvent. nih.gov

Diffraction Techniques for Solid-State Analysis

Diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous three-dimensional molecular structure. reddit.com This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed view of the molecule's conformation in the crystalline state. researchgate.netresearchgate.net For chiral molecules, single-crystal X-ray diffraction can also be used to determine the absolute configuration. Although this compound itself is achiral, this technique would be invaluable for determining the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups. The crystallographic data for a related compound, 2-(Hydroxymethyl)isoindoline-1,3-dione, reveals details about its crystal structure and hydrogen bonding. researchgate.net

Table 3: Illustrative Crystallographic Data for an Isoindoline Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.324 (2) |

| b (Å) | 6.6040 (14) |

| c (Å) | 11.862 (2) |

| β (°) | 117.066 (3) |

| Volume (ų) | 789.9 (3) |

| Z | 4 |

Note: This data is for the related compound 2-(Hydroxymethyl)isoindoline-1,3-dione and serves to illustrate the type of information obtained from single-crystal X-ray diffraction. researchgate.net

Chromatographic Methods for Separation, Purity, and Enantiomeric Excess Assessment

Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for its separation from reaction mixtures, the assessment of its purity, and the critical determination of its enantiomeric excess. The selection of a specific chromatographic method is contingent upon the analytical objective, whether it be real-time reaction monitoring, final product purification, or the precise quantification of stereoisomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity for both purity determination and enantiomeric separation.

For assessing the purity of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (such as C18-silica) and a polar mobile phase, often a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, set at a wavelength where the isoindolinone chromophore exhibits maximum absorbance. The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

The determination of enantiomeric excess (ee) is of paramount importance for chiral compounds intended for biological applications. libretexts.org Chiral HPLC is the gold standard for this purpose, enabling the separation of the (R)- and (S)-enantiomers of this compound. rochester.edu This is achieved by using a chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times. rsc.org Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. organic-chemistry.org The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers. libretexts.orgwisc.edu Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be utilized depending on the specific CSP. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. researchgate.net

A typical HPLC setup for the analysis of this compound would include a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column containing the stationary phase, a detector, and a data acquisition system.

Table 1: Illustrative HPLC and Chiral HPLC Parameters for this compound Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess Analysis (Chiral) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel® OD-H) |

| Mobile Phase | Acetonitrile:Water (Gradient) | Hexane:Isopropanol (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 230 nm | UV at 230 nm or Circular Dichroism (CD) |

| Injection Volume | 10 µL | 10 µL |

| Column Temp. | 25 °C | 25 °C |

| Expected Rt (Analyte) | Dependent on gradient | (R)-enantiomer and (S)-enantiomer will have distinct Rt |

| Expected Resolution (Rs) | N/A | > 1.5 between enantiomers |

This table presents hypothetical yet representative parameters based on common practices for similar compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself possesses relatively low volatility due to its polar hydroxyl and amide functional groups, GC analysis can be performed following a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable derivative, for instance, by silylating the hydroxyl group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing a signal proportional to the amount of analyte. For more definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), which provides mass-to-charge ratio information of the eluting compounds, allowing for structural elucidation and confirmation. rsc.org

Challenges in the GC analysis of compounds like this compound include potential thermal degradation in the injector or column and incomplete derivatization. Therefore, optimization of the injector temperature, oven temperature program, and derivatization conditions is crucial.

Table 2: Representative GC-FID/MS Parameters for Derivatized this compound

| Parameter | GC-FID / GC-MS Analysis |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Derivatization Agent | BSTFA with 1% TMCS |

| Expected Rt (Derivative) | Dependent on oven program and column |

| MS Scan Range | 50-500 m/z |

This table provides hypothetical yet representative parameters for the GC analysis of a silylated derivative.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgrsc.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in near real-time. rochester.edu

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of silica (B1680970) gel (the stationary phase). youtube.com Alongside the reaction mixture, spots of the pure starting materials are also applied as references. The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane.

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary and mobile phases. wisc.edu Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and move shorter distances (lower Rf). libretexts.org The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com

After development, the spots are visualized. Since this compound contains a chromophore, it can often be visualized under UV light (at 254 nm). nih.gov Alternatively, staining agents like potassium permanganate (B83412) or iodine vapor can be used to reveal the spots. youtube.com By comparing the TLC plate at different reaction times, one can observe the disappearance of the starting material spots and the appearance and intensification of the product spot. rochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass |

| Mobile Phase | Ethyl Acetate : Hexane (e.g., 7:3 v/v) |

| Visualization | UV lamp (254 nm) and/or Potassium Permanganate stain |

| Analyte | Reaction mixture, starting materials, and product |

| Expected Rf (Starting Material) | Higher Rf (less polar) |

| Expected Rf (Product) | Lower Rf (more polar due to hydroxyl group) |

This table outlines a typical TLC system for monitoring a reaction leading to this compound.

Future Directions and Emerging Research Avenues for 7 Hydroxymethyl Isoindolin 1 One Chemistry

Development of Green and Sustainable Synthetic Methodologies for Isoindolinone Scaffolds

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign methods for synthesizing isoindolinone scaffolds. rsc.orgnih.gov Traditional methods often involve harsh reaction conditions, toxic reagents, and multi-step processes that generate significant waste. nih.gov To address these limitations, researchers are exploring greener alternatives that emphasize atom economy, the use of renewable resources, and the reduction of hazardous substances.

A notable green approach involves the use of ultrasonic irradiation, which has been shown to improve reaction rates, yields, and selectivity under milder conditions. nih.gov For instance, a library of 3-hydroxyisoindolin-1-ones was prepared from 3-alkylidenephthalides and primary amines using ultrasound, demonstrating high efficiency and the potential for multigram-scale synthesis. nih.gov Another sustainable strategy is the use of metal-free, one-pot reactions. An efficient synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid has been developed using chlorosulfonyl isocyanate and various alcohols under mild, metal-free conditions, highlighting the advantages of shorter reaction times and an environmentally friendly process. nih.gov

The development of catalytic tandem reactions in green solvents represents another significant advancement. rsc.org A fluorous phosphine (B1218219) organocatalyst has been successfully employed for the synthesis of various isoindolinones from 2-cyanobenzaldehydes and α,β-unsaturated ketones or esters. rsc.orgrsc.org This method allows for the recycling of both the catalyst and the solvent, significantly reducing waste. rsc.orgrsc.org Furthermore, the photodecarboxylative addition of carboxylates to phthalimide (B116566) derivatives in aqueous media offers a versatile and environmentally friendly alternative to conventional alkylation reactions for producing 3-hydroxy-isoindolin-1-one derivatives. researchgate.netjcu.edu.au

| Green Chemistry Approach | Key Features | Example Reaction | Reference |

| Ultrasonic Irradiation | Improved reaction rates and yields, milder conditions. | Synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides. | nih.gov |

| Metal-Free, One-Pot Synthesis | Mild conditions, short reaction times, avoids metal contamination. | Isoindolinone derivatives from 2-benzoylbenzoic acid and alcohols. | nih.gov |

| Catalytic Tandem Reactions | Use of recyclable catalysts and green solvents. | Fluorous phosphine-catalyzed synthesis from 2-cyanobenzaldehydes. | rsc.orgrsc.org |

| Photodecarboxylation | Use of light in aqueous media, alternative to alkylation. | 3-hydroxy-isoindolin-1-ones from phthalimide derivatives. | researchgate.netjcu.edu.au |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for more selective and efficient synthetic routes to isoindolinones heavily relies on the development of novel catalytic systems. Both transition metal catalysis and organocatalysis have emerged as powerful tools for constructing the isoindolinone core with high precision. nih.govresearchgate.netrsc.org

Transition metal catalysts, including palladium, rhodium, and copper, have been extensively used for C-H activation, cross-coupling, and carbonylation reactions to build the isoindolinone framework. researchgate.netresearchgate.netorganic-chemistry.org For example, a rhodium(II)-catalyzed reaction of 3-hydroxyisoindolinones with diazo compounds has been developed to create isoindolinone derivatives with continuous quaternary carbons. rsc.org Chiral hydroxorhodium complexes have also proven effective in the asymmetric synthesis of 3,3-diaryl substituted isoindolinones. nih.gov

Organocatalysis offers a complementary, metal-free approach. Chiral ammonium (B1175870) salts derived from cinchona alkaloids have been utilized as phase transfer catalysts in the asymmetric Michael reaction of 3-substituted isoindolinones, yielding valuable 3,3-disubstituted isoindolinones with good enantioselectivity. nih.govresearchgate.net Furthermore, fluorous phosphine has been shown to be an effective organocatalyst in tandem reactions to produce isoindolinones in green solvents. rsc.orgrsc.org The development of these catalytic systems is crucial for accessing a wide range of structurally diverse and stereochemically complex isoindolinone derivatives.

| Catalyst Type | Reaction | Key Advantages | Reference |

| Rhodium(II) | Reaction of 3-hydroxyisoindolinones with diazo compounds. | Synthesis of complex structures with continuous quaternary carbons. | rsc.org |

| Chiral Hydroxorhodium | Asymmetric synthesis of 3,3-diaryl substituted isoindolinones. | High enantioselectivity. | nih.gov |

| Chiral Ammonium Salts | Asymmetric Michael reaction of 3-substituted isoindolinones. | Metal-free, good enantioselectivity. | nih.govresearchgate.net |

| Fluorous Phosphine | Tandem reaction of 2-cyanobenzaldehydes. | Recyclable, operates in green solvents. | rsc.orgrsc.org |

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of flow chemistry and automated synthesis is set to revolutionize the production of isoindolinones, from laboratory-scale discovery to industrial manufacturing. chimia.chmanufacturingchemist.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govamt.ukresearchgate.net These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. nih.gov

An electrochemical flow microreactor has been designed for the efficient synthesis of isoindolinones through the generation of amidyl radicals for intramolecular hydroaminations. nih.govcardiff.ac.uk This system requires little to no supporting electrolytes, which simplifies purification and reduces costs. nih.govcardiff.ac.uk The combination of flow chemistry with inline analytical techniques, such as mass spectrometry, allows for real-time reaction monitoring and optimization. nih.gov

Automated synthesis platforms, when coupled with flow chemistry, can accelerate the generation of compound libraries for drug discovery. chimia.chmanufacturingchemist.com These systems can perform multi-step syntheses in a continuous and automated fashion, significantly reducing the time and resources required to produce novel isoindolinone derivatives. chimia.chmit.edu The development of automated flow synthesis platforms is a key step towards the intelligent design and on-demand production of new therapeutic agents based on the isoindolinone scaffold. manufacturingchemist.com

Advanced Applications in Materials Science through Tailored Isoindolinone Scaffolds

While isoindolinones are well-known for their biological activities, their unique structural and photophysical properties are now being explored for applications in materials science. rsc.org The rigid, planar structure of the isoindolinone core, combined with the potential for extensive functionalization, makes it an attractive building block for novel organic materials.

Researchers are investigating the use of isoindolinone derivatives in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers. For example, novel acridin-isoindoline-1,3-dione derivatives have been synthesized and characterized for their photophysical and thermal properties. nih.gov These compounds exhibit high thermal stability and interesting fluorescence behavior, suggesting their potential use in optoelectronic devices. nih.gov

The ability to tailor the isoindolinone scaffold through chemical synthesis allows for the fine-tuning of its electronic and optical properties. By introducing different substituents, researchers can modulate the absorption and emission wavelengths, as well as the quantum yields of these materials. This opens up possibilities for creating a wide range of functional materials with specific properties for targeted applications, from sensors to organic electronics.

Refined Theoretical Predictions Guiding Experimental Design and Discovery

Computational and theoretical chemistry are playing an increasingly important role in guiding the experimental design and discovery of new isoindolinone-based compounds and reactions. nih.gov Density Functional Theory (DFT) calculations, for instance, are used to predict the optical and electronic properties of novel isoindolinone derivatives, helping to identify promising candidates for applications in materials science. nih.gov

Molecular docking and dynamics simulations are employed to understand the interactions between isoindolinone derivatives and their biological targets, such as enzymes. nih.gov These computational studies can predict binding affinities and modes of action, providing valuable insights for the design of more potent and selective inhibitors. For example, docking studies have been used to rationalize the inhibitory activity of novel isoindolin-1,3-dione derivatives against acetylcholinesterase and butyrylcholinesterase. nih.gov

In the realm of synthesis, computational studies can help to elucidate reaction mechanisms and predict the feasibility of new synthetic routes. clockss.org By modeling reaction pathways and transition states, chemists can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic strategies for accessing complex isoindolinone targets.

| Computational Method | Application | Key Insights | Reference |

| Density Functional Theory (DFT) | Predicting properties of materials. | Optical band gap, frontier molecular orbital energies. | nih.gov |

| Molecular Docking | Understanding biological activity. | Binding affinity, interaction with enzyme active sites. | nih.gov |

| Mechanistic Studies | Elucidating reaction pathways. | Understanding reaction mechanisms and predicting outcomes. | clockss.org |

Q & A

Q. What are the recommended synthetic routes for 7-(Hydroxymethyl)isoindolin-1-one, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, such as cyclization of substituted precursors or functional group modifications. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio databases) can identify feasible pathways . Key steps include:

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates.

- Purity optimization : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Characterization : NMR (¹H/¹³C) to confirm structural integrity and mass spectrometry (HRMS) for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve hydroxyl and methylene protons (δ 4.5–5.0 ppm) and confirm isoindolinone ring structure .

- FT-IR : Identify carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and hydroxyl (-OH) vibrations (~3200–3600 cm⁻¹) .

- HPLC-PDA : Quantify purity and detect impurities using a C18 column with acetonitrile/water gradient .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : In airtight containers at 2–8°C, protected from light and moisture .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products via LC-MS .

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) to identify pH-sensitive functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Systematic Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line specificity (e.g., MCF-7 vs. HeLa) or assay conditions (e.g., IC₅₀ in µM vs. nM) .

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., MTT assay at 48h incubation) .

- Mechanistic Profiling : Use kinase inhibition panels or transcriptomics to identify off-target effects .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at positions 5 and 6 to assess steric/electronic effects .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR) .

- Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) to correlate substituent properties with activity .

Q. How should computational models be validated when predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Benchmarking : Compare DFT-calculated activation energies (e.g., B3LYP/6-31G*) with experimental kinetic data .

- Cross-Validation : Use k-fold validation to assess model robustness for reaction outcome prediction .

- Experimental Verification : Synthesize predicted products and characterize via XRD or NMR .

Q. What strategies are effective in addressing low yield during the synthesis of this compound?

Methodological Answer:

Q. What are the key considerations in designing in vitro assays to evaluate the anticancer potential of this compound?

Methodological Answer:

- Cell Line Selection : Use NCI-60 panels to assess broad-spectrum activity .

- Dose-Response Curves : Include positive controls (e.g., doxorubicin) and calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements .

Q. How can researchers systematically compare the pharmacokinetic properties of this compound across different in vivo models?

Methodological Answer:

- ADME Profiling : Conduct parallel studies in rodents (e.g., Sprague-Dawley rats) and zebrafish to assess bioavailability and clearance .

- Toxicokinetics : Measure plasma concentrations via LC-MS/MS at multiple timepoints (0–24h) .

- Tissue Distribution : Use radiolabeled analogs (¹⁴C) to quantify organ-specific accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.